
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- is a chemical compound with a complex structure that includes a silane core bonded to various organic groups
準備方法
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- involves several steps. One common method includes the reaction of (1,1-dimethylethyl)dimethylchlorosilane with 1-methyl-3-phenylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
作用機序
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and material synthesis.
類似化合物との比較
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-3-phenylpropoxy)- can be compared with other similar compounds, such as:
Silane, chloro(1,1-dimethylethyl)dimethyl-: This compound has a similar silane core but with a chloro group instead of the phenylpropoxy group.
Silane, dimethyl(1-phenylpropoxy)tridecyloxy-: This compound has a longer alkoxy chain, which can affect its reactivity and applications.
特性
CAS番号 |
150272-59-6 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC名 |
tert-butyl-dimethyl-(4-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-14(17-18(5,6)16(2,3)4)12-13-15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3 |
InChIキー |
NDUAJYXGZATIGE-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
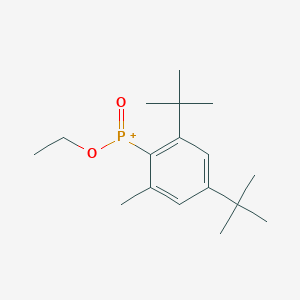

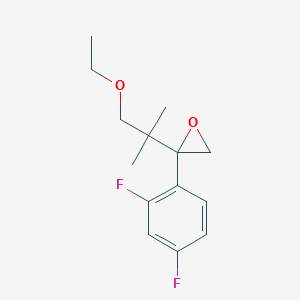

![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
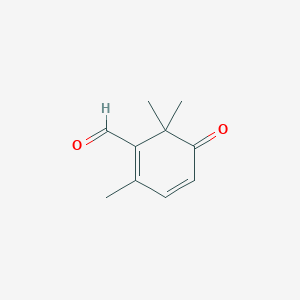
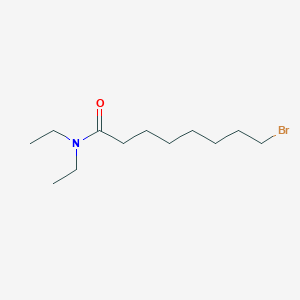
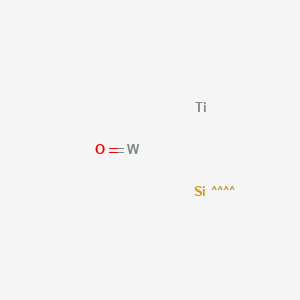
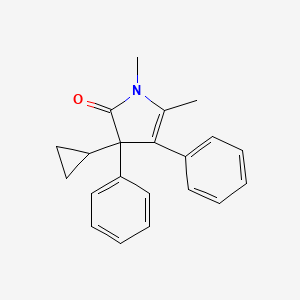
![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

